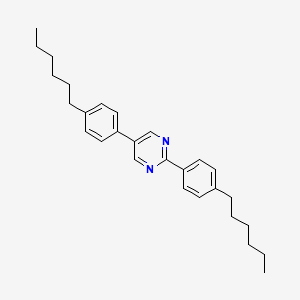

2,5-Bis(4-hexylphenyl)pyrimidine

Description

Structure

3D Structure

Properties

CAS No. |

29134-21-2 |

|---|---|

Molecular Formula |

C28H36N2 |

Molecular Weight |

400.6 g/mol |

IUPAC Name |

2,5-bis(4-hexylphenyl)pyrimidine |

InChI |

InChI=1S/C28H36N2/c1-3-5-7-9-11-23-13-17-25(18-14-23)27-21-29-28(30-22-27)26-19-15-24(16-20-26)12-10-8-6-4-2/h13-22H,3-12H2,1-2H3 |

InChI Key |

HVVADUXEUOAEES-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC1=CC=C(C=C1)C2=CN=C(N=C2)C3=CC=C(C=C3)CCCCCC |

Origin of Product |

United States |

Electronic Structure and Theoretical Investigations of 2,5 Bis 4 Hexylphenyl Pyrimidine

Computational Chemistry Methodologies in Pyrimidine (B1678525) Research

The study of pyrimidine derivatives is greatly enhanced by a variety of computational techniques that offer deep insights into their structural, electronic, and dynamic properties. These methods are crucial for rational drug design and the development of new materials. researchgate.net

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. researchgate.net It is frequently employed to optimize the geometry of pyrimidine derivatives and to calculate a wide range of properties, including vibrational frequencies, electronic spectra, and chemical reactivity descriptors. researchgate.netirjweb.com The B3LYP functional is a popular choice, often paired with basis sets like 6-311G(d,p) or 6-311++G(d,p), to provide a balance between computational cost and accuracy. nih.govmdpi.com

DFT calculations allow for the determination of key structural parameters such as bond lengths and angles, which can be compared with experimental data where available. researchgate.net This method is also fundamental for analyzing frontier molecular orbitals and molecular electrostatic potential maps, which help in understanding the reactive sites of a molecule. researchgate.netnih.gov For instance, in studies of novel pyrimidine derivatives, DFT has been used to explain their electronic behavior and to correlate their calculated structure with observed biological or physical properties. nih.gov

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. aps.org This technique is particularly valuable for investigating the bulk properties of materials, such as liquid crystals, and for understanding how individual molecular structures and interactions give rise to macroscopic phases. appchemical.comnih.gov In the context of pyrimidine-based liquid crystals, MD simulations can model phase transitions, ordering, and the conformational behavior of the molecule's flexible chains.

For complex molecules like 2,5-Bis(4-hexylphenyl)pyrimidine, which possesses a rigid aromatic core and flexible alkyl tails, MD simulations provide insight into how these different parts of the molecule behave in various phases. Simulations can be performed at different temperatures to observe phase transitions, such as from a crystalline solid to a smectic or nematic liquid crystal phase, and finally to an isotropic liquid. The simulations rely on force fields, which are sets of parameters that describe the potential energy of the system, and can be derived from ab initio calculations to ensure accuracy. These studies are critical for predicting material properties and understanding the molecular arrangements in different liquid crystalline phases. appchemical.com

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that aim to correlate the chemical structure of compounds with their biological activity or physical properties, respectively. appchemical.com These models are built on the principle that the structure of a molecule dictates its activity or properties. appchemical.com For pyrimidine derivatives, which have a vast range of applications from medicine to materials science, QSAR and QSPR are invaluable for predicting the efficacy of new compounds and guiding their synthesis. appchemical.com

In a typical QSAR/QSPR study, a set of known molecules and their measured activities or properties are used to build a mathematical model. This model is based on molecular descriptors, which are numerical values that encode different aspects of the molecule's structure, such as its electronic, steric, and hydrophobic characteristics. For pyrimidines, these studies have been used to predict everything from anti-cancer and antimicrobial activity to their performance as corrosion inhibitors. The resulting models can then be used to screen virtual libraries of compounds, saving significant time and resources in the discovery of new functional molecules.

Analysis of Electronic Properties

The arrangement and energy of electrons within this compound define its chemical reactivity, optical properties, and intermolecular interactions. Theoretical analysis provides a window into these fundamental characteristics.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter that provides insight into the chemical reactivity, kinetic stability, and optical properties of a molecule. researchgate.net

A small HOMO-LUMO gap generally indicates a molecule that is more reactive, more polarizable, and will typically absorb light at longer wavelengths. In pyrimidine derivatives, the HOMO-LUMO gap can be tuned by changing the substituents on the pyrimidine ring. For this compound, the phenyl groups are expected to participate in the π-conjugated system, influencing the frontier orbitals. The hexyl chains, being saturated alkyl groups, are less likely to be directly involved in the frontier orbitals but influence the molecule's solubility and packing in condensed phases. DFT calculations are the primary tool used to compute the energies and visualize the spatial distribution of these orbitals. researchgate.net

Table 1: Illustrative Frontier Orbital Energies for Pyrimidine Derivatives This table provides typical, illustrative values to demonstrate the effect of substitution on frontier orbital energies. Actual values for this compound would require specific calculations.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (ΔE) (eV) |

| Pyrimidine | ~ -7.1 | ~ -0.3 | ~ 6.8 |

| 2-Phenylpyrimidine | ~ -6.5 | ~ -1.0 | ~ 5.5 |

| This compound | (Estimated) -6.2 | (Estimated) -1.5 | (Estimated) 4.7 |

Data is illustrative and based on general trends in computational chemistry literature.

The pyrimidine ring is classified as a π-deficient heterocycle. This is due to the presence of two electronegative nitrogen atoms at positions 1 and 3, which withdraw electron density from the aromatic ring system. This π-deficiency significantly influences the chemical reactivity of the ring. Compared to benzene, the pyrimidine ring is less susceptible to electrophilic aromatic substitution and more susceptible to nucleophilic attack.

Influence of Substituents on Electronic Structure and Conformational Freedom

A detailed analysis of the influence of the 4-hexylphenyl substituents on the electronic structure and conformational freedom of this compound is not possible due to the absence of specific research data for this compound.

Photophysical Properties of 2,5 Bis 4 Hexylphenyl Pyrimidine and Analogues

Absorption and Emission Characteristics

The electronic absorption and emission spectra of pyrimidine (B1678525) derivatives are governed by the nature of the substituents attached to the pyrimidine core. The introduction of aryl groups at the 2 and 5 positions significantly influences the electronic transitions and, consequently, the photophysical behavior of these molecules.

UV-Vis Absorption Spectra

The UV-Vis absorption spectra of 2,5-diarylpyrimidines are typically characterized by intense absorption bands in the ultraviolet region. These absorptions are generally attributed to π-π* electronic transitions within the conjugated aromatic system. For instance, a study on 4,6-bis(4-chlorophenyl)-2-phenylpyrimidine reported an absorption band at approximately 290 nm, which was attributed to two dominant transitions originating from the pyrimidine and phenyl moieties. nih.gov The addition of electron-donating groups, such as methoxy (B1213986) substituents, to the phenyl rings can lead to a bathochromic (red) shift of the lowest energy absorption band. nih.gov This shift indicates a reduction in the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Fluorescence and Phosphorescence Behavior in Solution and Solid State

Many pyrimidine derivatives exhibit fluorescence, with the emission properties being highly dependent on the molecular structure and the surrounding environment. The emission from 2,5-diarylpyrimidines is often attributed to intramolecular charge transfer (ICT) states, particularly when donor-acceptor moieties are present. nih.gov For example, pyrimidine derivatives with triphenylamine (B166846) donors have shown emission from dark blue to blue and from blue to yellowish-green as the solvent polarity increases, confirming the ICT nature of the emission. nih.gov

The solid-state emission of pyrimidine analogues can be influenced by molecular packing and intermolecular interactions. Some pyrimidine-based materials exhibit mechanochromism, where the emission color changes upon mechanical stress due to alterations in the crystal structure. nih.gov

Phosphorescence, which arises from the radiative decay from an excited triplet state to the singlet ground state, has been observed in some pyrimidine derivatives. For instance, 2-thiopyrimidines exhibit strong phosphorescence emission. nih.gov The presence of heavy atoms or specific structural motifs can enhance intersystem crossing and promote phosphorescence.

Quantum Yields and Luminescence Efficiency

The fluorescence quantum yield (ΦF) is a critical parameter that quantifies the efficiency of the fluorescence process. For pyrimidine derivatives, the quantum yield can vary significantly depending on the substituents and the environment. Some 4,6-diarylpyrimidin-2-amine derivatives have shown absolute quantum yields ranging from 8.11% to 71.00% in solution and 5.86% to 29.43% in thin films. researchgate.net In another study, pyrimidine mono- and bisboron complexes exhibited higher fluorescence quantum yields in the solid state compared to in solution. epa.gov The luminescence efficiency of these compounds is a key factor in their potential application in devices like OLEDs.

| Compound Analogue | Solvent/State | Fluorescence Quantum Yield (ΦF) | Reference |

| 4,6-diarylpyrimidin-2-amine derivatives | DMF | 8.11 - 71.00% | researchgate.net |

| 4,6-diarylpyrimidin-2-amine derivatives | Thin Film | 5.86 - 29.43% | researchgate.net |

| Pyrimidine mono- and bisboron complexes | Solid State | Higher than in solution | epa.gov |

| 5-(2-(dimethylamino)-6-methoxypyrimidin-4-yl)-furan-2-carbaldehyde | Ethanol | 27.126 - 27.354% | nih.gov |

Table 1: Fluorescence Quantum Yields of Analogous Pyrimidine Derivatives. This table presents the fluorescence quantum yields for various pyrimidine derivatives that are structurally related to 2,5-Bis(4-hexylphenyl)pyrimidine. The data illustrates the wide range of quantum efficiencies observed in this class of compounds.

Excited-State Dynamics

The excited-state dynamics of pyrimidine-based compounds, including the rates of intersystem crossing (ISC) and reverse intersystem crossing (RISC), are fundamental to understanding their photophysical behavior, particularly for applications in technologies like thermally activated delayed fluorescence (TADF).

Intersystem Crossing (ISC) and Reverse Intersystem Crossing (RISC) Rates

Intersystem crossing is a non-radiative process where a molecule in an excited singlet state transitions to an excited triplet state. The rate of this process (k_ISC) is crucial in determining the population of the triplet state. Conversely, reverse intersystem crossing is the transition from an excited triplet state back to an excited singlet state, with a rate constant k_RISC. This process is particularly important for TADF. youtube.com

For some pyrimidine derivatives, RISC can occur from higher-energy excited states. nih.gov The efficiency of both ISC and RISC is heavily influenced by the energy gap between the singlet and triplet states (ΔEST). A small ΔEST is a key requirement for efficient RISC. researchgate.netyoutube.com

Thermally Activated Delayed Fluorescence (TADF) Phenomena

Thermally activated delayed fluorescence is a mechanism that allows for the harvesting of triplet excitons for light emission, which can significantly enhance the efficiency of OLEDs. nih.govyoutube.com This process relies on efficient RISC, where triplet excitons are converted back to singlet excitons through thermal energy, followed by fluorescence. youtube.com

Several pyrimidine-based molecules have been designed as TADF emitters. nih.govresearchgate.net These molecules typically incorporate donor and acceptor moieties to facilitate a small ΔEST. For example, a series of molecules with a dimethyl acridine (B1665455) donor and a diphenyl pyrimidine acceptor demonstrated remarkable TADF properties. nih.gov The electroluminescence from these materials ranged from blue to green, with external quantum efficiencies reaching up to 14.2%. nih.gov While there is no direct evidence of TADF in this compound, its diarylpyrimidine core suggests that with appropriate molecular design, it could potentially exhibit this phenomenon.

| Process | Description | Key Factors | Relevance |

| Intersystem Crossing (ISC) | Transition from an excited singlet state (S1) to an excited triplet state (T1). | Spin-orbit coupling, presence of heavy atoms. | Populates the triplet state, which can lead to phosphorescence or be utilized in TADF. |

| Reverse Intersystem Crossing (RISC) | Transition from an excited triplet state (T1) to an excited singlet state (S1). | Small singlet-triplet energy gap (ΔEST), thermal energy. | Essential for Thermally Activated Delayed Fluorescence (TADF). |

| Thermally Activated Delayed Fluorescence (TADF) | Fluorescence from the S1 state populated via RISC from the T1 state. | Efficient RISC, high fluorescence quantum yield. | Enables harvesting of triplet excitons, leading to high efficiency in OLEDs. |

Table 2: Key Excited-State Processes in Pyrimidine Analogues. This table summarizes the important excited-state dynamic processes observed in pyrimidine-based compounds, highlighting their significance in photophysical phenomena like TADF.

Aggregation-Induced Emission (AIE) Characteristics

Aggregation-Induced Emission is a photophysical phenomenon where non-emissive or weakly emissive molecules in a dilute solution become highly luminescent upon aggregation in a poor solvent or in the solid state. This behavior is often attributed to the restriction of intramolecular rotations (RIR) in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission.

Numerous studies have explored AIE in various pyrimidine-based compounds. For instance, research on pyrimidine derivatives often highlights how the substitution pattern and the nature of the substituent groups can significantly influence their AIE properties. However, specific studies detailing the AIE behavior of this compound, including quantum yields in different solvent fractions or in the solid state, have not been identified. Without such dedicated research, it is not possible to present specific data on its AIE characteristics.

Environmental and Morphological Effects on Photophysics

The photophysical properties of fluorescent molecules are often highly sensitive to their local environment. Factors such as solvent polarity, viscosity, temperature, and the morphology of the material in the solid state can profoundly impact absorption and emission spectra, fluorescence quantum yields, and lifetimes.

For many pyrimidine analogues, researchers have documented significant solvatochromic shifts, where the emission wavelength changes with the polarity of the solvent. Furthermore, the morphology of aggregates, such as crystalline versus amorphous states, can lead to different packing arrangements and intermolecular interactions, thereby altering the emissive properties.

Unfortunately, without specific experimental investigations into this compound, it is not possible to provide a detailed account of how its photophysical properties are influenced by environmental and morphological changes. Data on solvent-dependent fluorescence spectra or the impact of aggregate morphology on its emission profile are currently unavailable in the reviewed literature.

Self Assembly and Supramolecular Organization of 2,5 Bis 4 Hexylphenyl Pyrimidine

Liquid Crystalline Phases and Mesophase Behavior

The molecular structure of 2,5-Bis(4-hexylphenyl)pyrimidine, characterized by a rigid aromatic core composed of a central pyrimidine (B1678525) ring flanked by two phenyl rings and flexible hexyl chains at both ends, is conducive to the formation of liquid crystalline phases (mesophases). These phases represent intermediate states of matter between a crystalline solid and an isotropic liquid, exhibiting degrees of molecular order.

Rod-like molecules such as this compound are expected to exhibit thermotropic liquid crystal behavior, forming nematic and smectic phases upon heating.

Nematic (N) Phase: In this phase, the molecules lose their positional order but maintain a general orientational alignment along a common director. This phase is typically the highest temperature mesophase before transitioning to an isotropic liquid.

Smectic (Sm) Phases: At lower temperatures, more ordered smectic phases may form, where molecules are arranged in layers. These phases possess both orientational order and a degree of positional order. Depending on the molecular arrangement within the layers, various smectic phases can exist, such as the orthogonal Smectic A (SmA) phase, where molecules are aligned perpendicular to the layer planes, and the tilted Smectic C (SmC) phase, where they are tilted with respect to the layer normal.

The identification and characterization of these phases are typically performed using techniques such as Polarized Optical Microscopy (POM), which reveals characteristic optical textures for each phase, and Differential Scanning Calorimetry (DSC), which measures the heat flow associated with phase transitions. X-ray Diffraction (XRD) is used to determine the layer spacing in smectic phases and confirm the degree of molecular order. rsc.orgnih.govsemanticscholar.org

The mesomorphic behavior of this compound is directly governed by its molecular structure.

Alkyl Chain Length: The two terminal hexyl (C6H13) chains play a crucial role. In homologous series of liquid crystals, increasing the length of the alkyl chains generally promotes the formation of more highly ordered smectic phases. nih.gov The hexyl chains provide the necessary flexibility and intermolecular van der Waals forces that favor layered arrangements. Shorter chains might only allow for a nematic phase, while longer chains would likely stabilize smectic phases over a broader temperature range.

The 5-phenylpyrimidine core is a key structural motif used in the design of advanced liquid crystals with "de Vries-like" properties. acs.orgnih.gov These materials are distinguished by an exceptionally small, nearly zero, contraction of the smectic layer thickness during the transition from the orthogonal SmA phase to the tilted SmC phase. rsc.org In conventional smectic materials, this transition causes a significant layer shrinkage (up to 13%) proportional to the cosine of the molecular tilt angle, which can induce undesirable defects in electro-optical devices. aps.org

The mechanism behind this behavior in de Vries-like materials is a compensation effect. As the molecules tilt upon entering the SmC phase, which should geometrically cause the layers to shrink, there is a simultaneous increase in the orientational order parameter and a decrease in the interdigitation of the molecules between layers. rsc.org This combination results in an effective expansion of the smectic layer that counteracts the shrinkage caused by the tilt, leading to a nearly constant layer spacing. rsc.orgaps.org Materials based on the phenylpyrimidine core have been shown to be excellent candidates for achieving this effect. nih.gov

| Compound Type | Key Structural Feature | Maximum Layer Contraction (%) | Reduction Factor (R) | Reference |

|---|---|---|---|---|

| Organosiloxane Mesogen | 5-Phenylpyrimidine Core | 1.2% | Low (comparable to best performers) | acs.org |

| Trisiloxane-terminated Mesogen | 5-Phenylpyrimidine Core | 0.5% to 1.4% | Comparable to or lower than established materials | nih.gov |

| Tricarbosilane Mesogen (QL16-6) | 5-Phenylpyrimidine Core | Very low | 0.17 | rsc.org |

| Dicarbosilane Mesogen (QL24-6) | 5-Phenylpyrimidine Core | Very low | 0.18 | rsc.org |

Formation of Ordered Thin Films

The ability to form uniform, highly ordered thin films is critical for the application of liquid crystalline materials in electronic devices.

Solution processing offers a cost-effective and scalable method for fabricating thin films. Techniques like spin coating and wet casting (e.g., dip coating) are commonly employed. For liquid crystalline materials, the processing temperature is a critical parameter. By depositing the material from solution while it is in its liquid crystalline state, highly uniform and flat polycrystalline films can be achieved. titech.ac.jpbohrium.com The mesophase acts as a precursor, where the inherent molecular order facilitates the formation of a well-organized solid film upon cooling, avoiding the random crystallization that often occurs when depositing from an isotropic solution. titech.ac.jpbohrium.com This approach leverages the self-organizing properties of the liquid crystal to achieve high-quality films suitable for device applications.

Crystal engineering involves the design and control of solid-state structures based on an understanding of intermolecular interactions. Although the specific crystal structure of this compound has not been reported, its solid-state packing can be predicted based on its molecular components. The structure will be a result of the interplay between:

π-π Stacking: The aromatic phenyl and pyrimidine rings will tend to stack in an offset parallel arrangement to maximize attractive interactions.

Van der Waals Forces: The flexible hexyl chains will pack in a way that maximizes van der Waals contacts, often in an interdigitated fashion.

X-ray crystallography on analogous pyrimidine compounds shows that the packing can involve stacked pyrimidine rings and weak C-H···O or π-π interactions that link molecules into sheets. sci-hub.se The final solid-state structure represents the most thermodynamically stable arrangement that balances these competing intermolecular forces.

Research on the Remains Undisclosed

Detailed investigations into the self-assembly, supramolecular architectures, and morphological characteristics of the chemical compound this compound are not available in publicly accessible scientific literature. Extensive searches for research data pertaining to its hierarchical supramolecular structures, the design principles governing its complex self-assembly, and specific morphological studies, such as the formation of flower-shaped superstructures, have yielded no specific results for this particular compound.

While the broader field of supramolecular chemistry extensively covers the self-assembly of various pyrimidine derivatives, and non-covalent interactions are a foundational principle of designing complex molecular architectures, specific experimental data and theoretical studies on this compound are absent from the current body of scientific publications.

Consequently, a detailed article adhering to the requested outline on the "," including subsections on hierarchical supramolecular architectures, design principles for complex self-assembly, and morphological studies, cannot be generated at this time due to the lack of specific research findings for this compound.

Applications in Organic Electronic Devices and Advanced Functional Materials

Organic Light-Emitting Diodes (OLEDs)

In the field of OLEDs, pyrimidine (B1678525) derivatives are versatile, serving as emitters, host materials, or electron-transporting layers. mdpi.comresearchgate.net The electron-deficient pyrimidine core is a key building block for creating materials with tailored electronic and photophysical properties. mdpi.com

Emitter Materials in OLEDs

Phenyl-pyrimidine derivatives have been successfully designed as emitter materials in OLEDs. By combining the electron-accepting pyrimidine unit with various electron-donating moieties, researchers have developed emitters that span the visible spectrum. For instance, derivatives of phenyl pyrimidine with triphenylamine (B166846) or its methoxy-substituted analogues have been synthesized and shown to be effective emitters, achieving high thermal stability and enabling the fabrication of efficient OLEDs. mdpi.comktu.edu These molecules often exhibit complex photophysical behavior, with emission arising from a mix of local excited and charge-transfer states. mdpi.com Although specific data for 2,5-Bis(4-hexylphenyl)pyrimidine as an emitter is scarce, its structure suggests potential as a blue-emitting material, a crucial component for full-color displays and white lighting.

Host Matrix Components and Device Architectures

The bipolar nature of certain pyrimidine derivatives, meaning they can transport both holes and electrons, makes them excellent candidates for host materials in phosphorescent and fluorescent OLEDs. mdpi.com A well-designed host material should have a high triplet energy to confine the excitons on the guest emitter, as well as balanced charge transport to ensure a wide recombination zone within the emissive layer. Pyrimidine-based hosts have been shown to facilitate high-efficiency energy transfer to guest emitter molecules. mdpi.com The structure of this compound, with its potential for modification, could be adapted to create bipolar host materials suitable for various device architectures.

Performance Metrics (e.g., External Quantum Efficiency, Current Efficiency, Turn-on Voltage)

The performance of OLEDs is quantified by several key metrics. While specific performance data for devices using this compound is not available, studies on related phenyl-pyrimidine emitters offer a benchmark. For example, OLEDs based on donor-acceptor molecules containing a phenyl-pyrimidine acceptor have achieved maximum external quantum efficiencies (EQEs) of up to 10.6%. mdpi.comktu.edu These devices leverage mechanisms beyond simple fluorescence, such as those involving hot excitons, to enhance efficiency. mdpi.com The turn-on voltage and current efficiency are also critical parameters that are highly dependent on the final device architecture, including the choice of charge transport layers and electrodes.

Table 1: Performance of OLEDs with Phenyl-Pyrimidine Emitter Derivatives (Note: This table presents data for related phenyl-pyrimidine derivatives, as specific data for this compound is not available in the cited literature.)

| Emitter Derivative | Host Material | Max. EQE (%) | Emission Color | Source |

| Phenyl-pyrimidine-triphenylamine | DPEPO | ~10.6% | Blue to Green-Blue | mdpi.comktu.edu |

| Phenyl-pyrimidine-dimethoxytriphenylamine | DPEPO | ~10.6% | Green-Blue | mdpi.comktu.edu |

Role in Pure-Blue and White Light Emission

Achieving stable and efficient pure-blue emission remains a significant challenge in OLED technology. The wide bandgap required for blue emission often leads to materials with poor stability. The inherent properties of the pyrimidine core make it a promising building block for blue-emitting materials. By tuning the electronic structure, for example, through the strategic placement of donor and acceptor groups, phenyl-pyrimidine derivatives can be designed to emit in the blue region of the spectrum. mdpi.com Consequently, these blue emitters are fundamental for creating white OLEDs (WOLEDs), which typically combine blue, green, and red emitters, or use a blue emitter to excite phosphors.

Organic Semiconductors in Thin-Film Transistors (OFETs)

The application of organic semiconductors in thin-film transistors is another major area of research, with the potential to enable flexible and low-cost electronics. The performance of an OFET is largely determined by the charge transport characteristics of the semiconductor used.

Charge Transport Properties (Hole and Electron Mobility)

Due to its electron-deficient nature, the pyrimidine core is expected to facilitate electron transport. Therefore, this compound is anticipated to function as an n-type (electron-transporting) or bipolar semiconductor. The charge carrier mobility (µ), which measures how quickly a charge carrier moves through the material under an electric field, is a critical parameter for OFETs.

The introduction of hexylphenyl groups can induce liquid crystalline properties in the molecule. rsc.org Such mesophases can be beneficial for OFET fabrication, as they allow for self-organization and the formation of highly ordered domains, which can significantly enhance charge mobility. nih.govrsc.org Solution-processing techniques can be employed to fabricate thin films, and subsequent thermal annealing can improve the crystallinity and, consequently, the charge transport. nih.gov While specific hole and electron mobility values for this compound are not documented in the searched literature, the general approach of using liquid crystalline organic semiconductors has yielded high-performance OFETs with mobilities exceeding 10 cm²/V·s for other classes of materials. nih.gov Research into pyrimidine-based OFETs is an active field, with the goal of developing new high-performance, solution-processable organic semiconductors. researchgate.net

Influence of Mesophases on Charge Carrier Transport

The performance of organic electronic devices is intrinsically linked to the efficiency of charge carrier transport within the active material. In the case of liquid crystalline materials like this compound, the arrangement of molecules into ordered mesophases plays a critical role in dictating this charge transport behavior. While direct experimental data on the charge carrier mobility of this compound in its specific mesophases is not extensively documented in the reviewed literature, valuable insights can be drawn from studies on structurally analogous compounds.

Liquid crystals with calamitic (rod-like) structures, such as those containing pyrimidine cores, are known to form various mesophases, including nematic and smectic phases. jacsdirectory.com In these phases, the molecules exhibit a degree of orientational and, in the case of smectic phases, positional order. This ordering can create pathways for charge carriers (electrons and holes) to hop between adjacent molecules, leading to electrical conductivity. The efficiency of this hopping process, and thus the charge carrier mobility, is highly dependent on the type and degree of order within the mesophase.

For instance, studies on other 2,5-disubstituted pyridine (B92270) and pyrimidine derivatives have shown that the introduction of a heterocyclic ring like pyrimidine can significantly influence the mesomorphic and electro-optical properties. capes.gov.brtandfonline.com The lateral dipole moment introduced by the nitrogen atoms in the pyrimidine ring can affect the intermolecular interactions and, consequently, the molecular packing within the mesophases. This, in turn, has a direct impact on the charge transport characteristics. Research on other calamitic liquid crystals has demonstrated that higher-ordered smectic phases can facilitate better charge transport compared to the less-ordered nematic phase due to the more defined pathways for charge hopping. niscpr.res.in It is therefore anticipated that the mesophases of this compound would exhibit anisotropic charge transport properties, with higher mobility along the direction of molecular alignment.

Advanced Fluorescent Materials

The photophysical properties of this compound also position it as a valuable component in the development of advanced fluorescent materials. The extended π-conjugated system gives rise to intrinsic fluorescence, which can be harnessed for various sensing and imaging applications.

Chemosensors and Optical Sensors

The development of chemosensors and optical sensors for the detection of specific analytes is a burgeoning field. Pyrimidine derivatives have shown considerable promise in this area due to the ability of the nitrogen atoms in the pyrimidine ring to coordinate with metal ions and other species. This interaction can lead to a measurable change in the photophysical properties of the molecule, such as its fluorescence intensity or wavelength, providing a basis for sensing.

While specific studies on this compound as a chemosensor are not detailed in the available literature, the broader class of pyrimidine derivatives has been successfully employed for the selective detection of metal ions. For example, a novel pyrimidine derivative was developed as a fluorescent chemosensor for the highly selective detection of aluminum (III) ions in aqueous media. acs.org The coordination of the aluminum ion to the pyrimidine derivative resulted in a significant change in its fluorescence spectrum, allowing for sensitive and selective detection. This suggests that this compound, with its accessible nitrogen lone pairs, could be similarly functionalized or utilized for the development of novel sensors for various analytes.

Laser Dyes

The strong fluorescence and photostability of certain organic molecules make them suitable for use as laser dyes. These dyes are the active medium in dye lasers, which are valued for their tunability and broad wavelength coverage. Heterocyclic azo dye derivatives, which can include pyrimidine structures, have been explored for applications in laser materials. niscpr.res.in The efficiency of a laser dye is dependent on its fluorescence quantum yield, absorption and emission cross-sections, and photostability. While the specific suitability of this compound as a laser dye has not been reported, its fluorescent properties warrant investigation in this context. The ability to tune the photophysical properties of pyrimidine derivatives through chemical modification offers a pathway to designing new and efficient laser dyes. researchgate.net

Other Emerging Applications in Organic Electronics

Beyond the applications discussed above, the versatile nature of the pyrimidine scaffold opens doors to other emerging areas within organic electronics and related fields. The ability to systematically modify the structure of this compound allows for the fine-tuning of its electronic and physical properties to suit specific needs.

Recent research has highlighted the potential of pyrimidine derivatives in medicinal chemistry, with applications as bone anabolic agents and as compounds with anti-inflammatory and antioxidant properties. nih.govnih.gov While not strictly in the domain of organic electronics, these findings underscore the broad utility of the pyrimidine core. In the context of organic electronics, the development of pyrimidine-based materials for applications such as dye-sensitized solar cells and nonlinear optics is an active area of research. researchgate.netmdpi.com The electron-accepting nature of the pyrimidine ring makes it an attractive building block for creating donor-π-acceptor molecules, which are crucial for efficient charge separation in photovoltaic devices.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,5-Bis(4-hexylphenyl)pyrimidine, and how can purity be verified?

- Methodology : The compound is typically synthesized via copolymerization with aromatic diamines (e.g., 4,4′-diaminobenzanilide) and dianhydrides (e.g., BPDA) using a two-step thermal imidization process. Purification involves recrystallization or column chromatography. Purity verification employs nuclear magnetic resonance (NMR) spectroscopy for structural confirmation and high-performance liquid chromatography (HPLC) for quantitative analysis. For structural validation, single-crystal X-ray diffraction (XRD) is recommended to resolve bond lengths and angles .

Q. Which characterization techniques are critical for analyzing the structural and thermal properties of pyrimidine-containing polymers?

- Methodology :

- XRD : Determines crystallinity and molecular packing efficiency. For example, polyimide fibers with pyrimidine units exhibit higher orientation factors (e.g., 0.85–0.92) due to hydrogen-bonding interactions .

- Thermogravimetric Analysis (TGA) : Assesses thermal stability; pyrimidine-based polymers show decomposition temperatures exceeding 500°C, attributed to rigid aromatic backbones .

- Differential Scanning Calorimetry (DSC) : Detects glass transition temperatures (Tg), which increase with pyrimidine content due to restricted chain mobility .

Advanced Research Questions

Q. How does varying the molar ratio of 2,5-Bis(4-aminophenyl)pyrimidine (PRM) to 4,4′-diaminobenzanilide (DABA) influence the mechanical properties of polyimide fibers?

- Methodology : Increasing PRM content enhances rigidity but reduces flexibility. For instance, fibers with a PRM:DABA ratio of 1:1 exhibit tensile strengths of 1.2–1.5 GPa, while higher DABA ratios (e.g., 1:3) improve elongation at break (~15%) due to increased amide-group flexibility. Mechanical testing should be paired with wide-angle XRD to correlate orientation factors (e.g., 0.89 vs. 0.76) with performance .

- Data Contradiction : Some studies report reduced crystallinity at high PRM ratios, conflicting with claims of improved thermal stability. Resolve this by analyzing microvoid defects via small-angle X-ray scattering (SAXS) to differentiate between intrinsic crystallinity and structural imperfections .

Q. What experimental strategies can resolve discrepancies in reported biological activities of pyrimidine derivatives?

- Methodology :

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing methoxy with fluorine) and test antimicrobial efficacy against standardized strains (e.g., Staphylococcus aureus). For example, fluorinated derivatives in show enhanced activity due to increased electronegativity and membrane penetration .

- Control Experiments : Include positive controls (e.g., ciprofloxacin) and assess cytotoxicity in mammalian cell lines to differentiate between selective and non-selective effects.

- Crystallographic Validation : Use XRD to confirm that active conformations align with docking simulations (e.g., pyrimidine rings interacting with enzyme active sites) .

Q. How can computational modeling complement experimental design in optimizing pyrimidine-based dihydrofolate reductase (DHFR) inhibitors?

- Methodology :

- Molecular Dynamics (MD) Simulations : Predict binding affinities of this compound derivatives to DHFR active sites. For example, substituent bulkiness may sterically hinder interactions, as seen in BW 301U analogs .

- Free Energy Perturbation (FEP) : Quantify energy changes during inhibitor-enzyme binding to guide synthetic prioritization. Pair results with enzyme inhibition assays (IC50 values) to validate computational predictions .

Data Integration & Contradiction Analysis

Q. Why do some studies report high antimicrobial activity for pyrimidine derivatives, while others observe negligible effects?

- Resolution :

- Structural Variability : Methoxy-substituted derivatives () may exhibit lower activity due to reduced hydrophobicity compared to halogenated analogs ().

- Experimental Conditions : Differences in solvent systems (e.g., DMSO vs. aqueous buffers) impact compound solubility and bioavailability. Standardize protocols using CLSI guidelines.

- Resistance Mechanisms : Assess target pathogen efflux pump expression via RT-qPCR to identify confounding factors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.